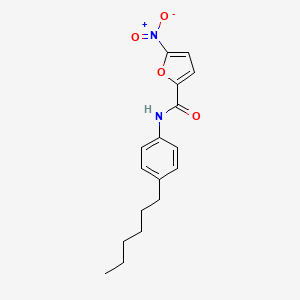

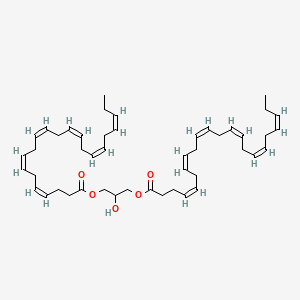

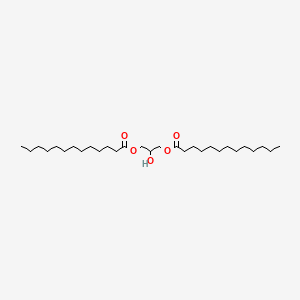

![molecular formula C15H18N6 B3026001 6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)

6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Overview

Description

Enpp-1-IN-2, also known as Compound C, is a potent inhibitor of ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1). This enzyme plays a crucial role in nucleotide metabolism and signaling pathways. Notably, Enpp-1-IN-2 has been evaluated for its inhibitory activity against ENPP1 using various assays, including TG-mAMP, pNP-TMP, and ATP assays .

Mechanism of Action

Target of Action

The primary target of Enpp-1-IN-2, also known as “6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” or “ENPP1 Inhibitor C”, is the enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) . ENPP1 is a type II transmembrane glycoprotein with nucleotide pyrophosphatase and phosphodiesterase enzymatic activities . It is involved in the hydrolysis of different purine nucleotides in an array of physiological processes .

Mode of Action

Enpp-1-IN-2 interacts with ENPP1 and inhibits its enzymatic activity . ENPP1 catalyzes the hydrolysis of ATP or GTP to AMP or GMP, generating inorganic pyrophosphates (PPi) in the process . By inhibiting ENPP1, Enpp-1-IN-2 prevents the breakdown of these nucleotides, thereby affecting purinergic signaling .

Biochemical Pathways

ENPP1 plays a crucial role in purinergic signaling, which is involved in a wide variety of physiological processes, including cell proliferation, migration, apoptosis, platelet aggregation, muscle contraction, and the regulation of hypoxia and ischemia in tissues . ENPP1 promotes an immunosuppressive tumor microenvironment by tilting the balance of ATP/adenosine (Ado) in conjunction with other components . Moreover, ENPP1 intersects with the stimulator of interferon genes (STING), impairing its robust immune response through the hydrolysis of the effector 2´,3´-cyclic GMP–AMP . Thus, the inhibition of ENPP1 by Enpp-1-IN-2 can affect these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of Enpp-1-IN-2 are currently under investigation. A first-in-human study of an ENPP1 inhibitor, SR-8541A, is ongoing, which aims to characterize the safety, tolerability, and pharmacokinetics of the compound . The study is evaluating the compound administered orally in 28-day cycles .

Result of Action

The inhibition of ENPP1 by Enpp-1-IN-2 can have significant molecular and cellular effects. ENPP1 promotes an immunosuppressive tumor microenvironment, and its inhibition can tilt the balance towards a more immune-stimulating environment . This can lead to immune remodeling and leveraging of the STING pathway . In addition, the inhibition of ENPP1 can enhance the anti-tumor efficacy of immune checkpoint inhibitors .

Action Environment

The action of Enpp-1-IN-2 can be influenced by various environmental factors. For instance, the tumor microenvironment, where ENPP1 is frequently overexpressed, can affect the compound’s action, efficacy, and stability . Moreover, the presence of other components, such as CD38, CD39/ENTPD1, and CD73/NT5E, can also influence the action of Enpp-1-IN-2 .

Biochemical Analysis

Biochemical Properties

Enpp-1-IN-2 plays a crucial role in biochemical reactions by inhibiting the activity of ENPP1 . ENPP1 is a type II transmembrane glycoprotein involved in the regulation of bone mineralization and insulin signaling . Enpp-1-IN-2 interacts with ENPP1, inhibiting its enzymatic activities and thereby affecting the balance of extracellular concentrations of inorganic phosphate and inorganic pyrophosphate .

Cellular Effects

The effects of Enpp-1-IN-2 on cells are primarily due to its inhibition of ENPP1. This inhibition can affect various cellular processes, including bone mineralization and insulin signaling . By inhibiting ENPP1, Enpp-1-IN-2 can influence cell function, potentially impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

Enpp-1-IN-2 exerts its effects at the molecular level by binding to ENPP1 and inhibiting its enzymatic activities . This inhibition can lead to changes in gene expression and cellular metabolism, as ENPP1 is involved in the regulation of bone mineralization and insulin signaling .

Metabolic Pathways

Enpp-1-IN-2 is involved in the metabolic pathway of ENPP1 . By inhibiting ENPP1, it can affect the balance of extracellular concentrations of inorganic phosphate and inorganic pyrophosphate, which are key components of this metabolic pathway .

Preparation Methods

Synthetic Routes: The synthetic routes for Enpp-1-IN-2 have not been explicitly disclosed in the available literature. it is synthesized through specific chemical reactions to achieve its structure.

Reaction Conditions: Unfortunately, detailed reaction conditions for the synthesis of Enpp-1-IN-2 are not readily accessible. Researchers likely employ specialized methods to assemble this compound.

Industrial Production Methods: Information regarding industrial-scale production methods for Enpp-1-IN-2 remains limited. It is primarily used in research settings.

Chemical Reactions Analysis

Types of Reactions: Enpp-1-IN-2 may undergo various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: The reagents and conditions used in Enpp-1-IN-2 reactions are not explicitly specified. Researchers would typically tailor these based on the desired transformations.

Major Products: The major products resulting from Enpp-1-IN-2 reactions are not widely reported. Further research is needed to elucidate these outcomes.

Scientific Research Applications

Chemistry: Its role in nucleotide metabolism and signaling pathways makes it relevant for chemical studies.

Biology: Investigating its impact on cellular processes and signaling cascades.

Medicine: Assessing its therapeutic potential, especially in cancer and immune-related disorders.

Industry: Although not widely used industrially, its unique properties may inspire future applications.

Comparison with Similar Compounds

Enpp-1-IN-2 stands out due to its specific inhibition of ENPP1. Similar compounds with comparable properties are yet to be identified.

Properties

IUPAC Name |

6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6/c1-10-13(8-11-5-4-6-12(16)7-11)14(20(2)3)21-15(19-10)17-9-18-21/h4-7,9H,8,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDSCOCEYOZLJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1CC3=CC(=CC=C3)N)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

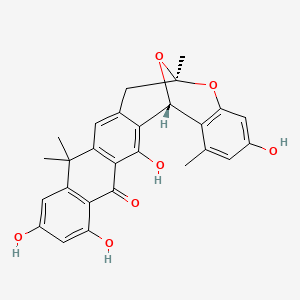

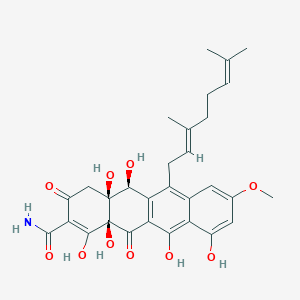

![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)

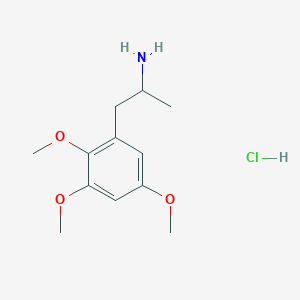

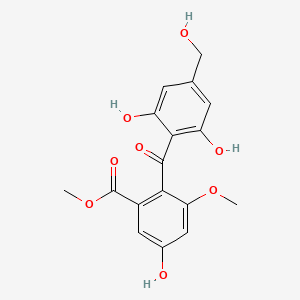

![2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester](/img/structure/B3025938.png)

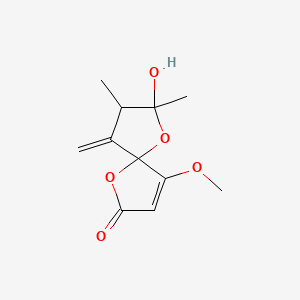

![(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B3025939.png)

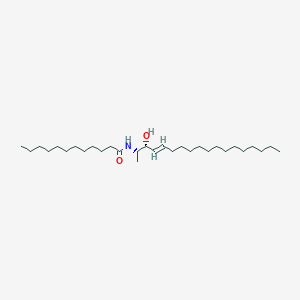

![3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone](/img/structure/B3025940.png)